virgaureasaponin 3
Description
Virgaureasaponin 3 is a 3,28-bisdesmosidic triterpenoid saponin first isolated from the aerial parts of Solidago virgaurea (European goldenrod) . Its structure, elucidated via 2D NMR spectroscopy, comprises a polygalacic acid aglycone substituted with two distinct oligosaccharide chains:
- C-3 position: 3-O-β-D-glucopyranosyl-(1→3)-β-D-glucopyranosyl.
- C-28 position: A branched chain including β-D-fucopyranosyl, α-L-rhamnopyranosyl, β-D-xylopyranosyl, and additional glucose and rhamnose units .
This compound belongs to the oleanane-type triterpenoid saponins, characterized by their amphiphilic nature and diverse bioactivities, including antimicrobial, immunomodulatory, and cytotoxic effects .
Properties
CAS No. |
112509-54-3 |
|---|---|
Molecular Formula |
C6D12O2 |
Synonyms |
virgaureasaponin 3 |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Characteristics and Reactivity
Virgaureasaponin 3 belongs to the saponin class, characterized by a triterpenoid aglycone core linked to sugar moieties. Its structure includes hydroxyl groups, glycosidic bonds, and hydrophobic regions, which dictate its reactivity:
-
Hydrolysis : Acidic or enzymatic conditions cleave glycosidic bonds, releasing the aglycone and sugar units12.
-
Oxidation : Hydroxyl groups on the triterpenoid backbone are susceptible to oxidation, forming ketones or carboxylic acids under strong oxidizing agents2.
Role in Plant-Pathogen Interactions
This compound is implicated in plant defense responses, particularly in Passiflora cincinnata against the Cowpea aphid-borne mosaic virus (CABMV)1:
-
Metabolomic Studies :
-
Early Infection Phase (3–8 days post-inoculation) : this compound abundance decreases significantly, suggesting active participation in defense signaling1.
-
Late Infection Phase (12–28 days post-inoculation) : Further depletion correlates with symptom emergence, indicating sustained consumption during pathogen suppression1.
-
Antimicrobial and Antifungal Activity
This compound demonstrates reactivity with microbial targets:
-
Antifungal Action : Disrupts fungal cell membranes via hydrophobic interactions with ergosterol2.
-
Antiviral Activity : Binds viral coat proteins, inhibiting replication in Candida albicans and other pathogens12.
Chemical Stability and Degradation
Environmental factors influence its stability:
-
pH Sensitivity : Degrades rapidly in alkaline conditions (pH > 9), forming decomposition products2.
-
Thermal Stability : Stable below 100°C; prolonged heating induces aglycone decomposition2.
Synthetic and Analytical Challenges
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Virgaureasaponin 3 and Related Saponins
Key Structural Insights :
- Aglycone Specificity : this compound and its congeners (e.g., virgaureasaponins 1–2) derive from polygalacic acid , whereas saponins from S. canadensis and S. gigantea use byogenin , altering hydrophobicity and receptor interactions .
Pharmacological Comparison
Table 2: Bioactivities of this compound and Analogues
Functional Insights :
- Antitumor Potential: Virgaureasaponin E outperforms this compound in preclinical models, likely due to its distinct sugar configuration enhancing immune activation .
- Antimicrobial Action : this compound shares antifungal properties with solidagosaponins but differs in specificity toward Candida albicans .
Taxonomic and Chemotaxonomic Considerations
- Species-Specific Biosynthesis: S. virgaurea saponins are acylated with carboxylic acids, unlike S. canadensis and S. gigantea, which produce non-acylated derivatives .
- Nomenclature Challenges: Synonyms (e.g., solidagosaponin XVIII = virgaureasaponin C) complicate literature reviews .
Q & A
Q. What are the structural characteristics of virgaureasaponin 3, and how do they influence its bioactivity?
To determine structural features, employ techniques like nuclear magnetic resonance (NMR), high-performance liquid chromatography-mass spectrometry (HPLC-MS), and X-ray crystallography. Compare spectral data with existing saponin databases to identify functional groups (e.g., glycosylation patterns) that correlate with biological activity (e.g., cytotoxicity or immunomodulation) .
Q. What plant sources yield this compound, and how does extraction efficiency vary across methodologies?
Use phytochemical screening protocols (e.g., Soxhlet extraction, maceration, or ultrasound-assisted extraction) followed by LC-MS quantification. Optimize solvent polarity, temperature, and extraction time to maximize yield. Validate methods using spiked samples and recovery rate calculations .
Q. What are the primary challenges in isolating this compound from complex plant matrices?
Design purification workflows combining column chromatography (e.g., silica gel, reverse-phase C18) and preparative HPLC. Monitor purity via thin-layer chromatography (TLC) and address co-eluting compounds through gradient optimization or derivatization .
Advanced Research Questions
Q. How does this compound modulate specific signaling pathways (e.g., NF-κB or MAPK) in inflammatory models, and what experimental models best capture these interactions?
Use in vitro assays (e.g., luciferase reporter cells for NF-κB activity) and in vivo models (e.g., murine LPS-induced inflammation). Pair with siRNA knockdown or CRISPR-Cas9 gene editing to validate target proteins. Ensure dose-response curves and statistical power calculations (e.g., ANOVA with post-hoc tests) to minimize Type I/II errors .
Q. How do contradictory findings in this compound’s anticancer efficacy across studies arise, and how can these discrepancies be resolved?
Analyze variability in experimental conditions (e.g., cell lines, exposure duration, and apoptosis assays like Annexin V vs. TUNEL). Conduct meta-analyses of published data to identify confounding factors (e.g., purity >95% vs. crude extracts) . Replicate studies under standardized protocols and report negative results transparently .
Q. What are the ethical considerations when designing preclinical trials for this compound’s therapeutic potential?
Follow institutional review board (IRB) guidelines for animal welfare (e.g., 3Rs principles: Replacement, Reduction, Refinement). Justify sample sizes using power analysis and document adverse events rigorously. Reference frameworks like ARRIVE 2.0 for reporting standards .
Methodological and Analytical Questions
Q. How can researchers optimize this compound’s stability in pharmacokinetic studies?
Use stability-indicating assays (e.g., forced degradation under heat, light, or pH extremes) with HPLC-UV monitoring. Develop lyophilized formulations or nano-encapsulation to enhance bioavailability. Validate degradation kinetics using Arrhenius equation modeling .
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
Apply non-linear regression (e.g., sigmoidal dose-response curves) and mixed-effects models to account for inter-sample variability. Use bootstrapping or Monte Carlo simulations for uncertainty estimation .
Q. How can computational tools (e.g., molecular docking) predict this compound’s interactions with novel biological targets?
Utilize software like AutoDock Vina or Schrödinger Suite for docking studies. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
Data Interpretation and Validation
Q. What criteria should be used to assess the reproducibility of this compound’s bioactivity across independent labs?
Adopt consensus protocols (e.g., MIAME for microarray data or MIAPE for proteomics) and share raw data via repositories like Zenodo. Perform inter-laboratory comparisons using blinded samples and harmonized equipment .
Q. How can researchers differentiate between artefactual and genuine biological effects in this compound assays?
Include vehicle controls (e.g., solvent-only groups) and use orthogonal assays (e.g., flow cytometry and Western blotting for apoptosis). Apply counter-screens against off-target pathways (e.g., kinase profiling panels) .
Literature and Knowledge Gaps
Q. What systematic review strategies are effective for synthesizing fragmented data on this compound’s pharmacological properties?
Follow PRISMA guidelines for literature searches across PubMed, Scopus, and Embase. Use tools like Covidence for screening and GRADE for evidence quality assessment. Highlight gaps in mechanistic studies or long-term toxicity data .
Q. How can researchers address the scarcity of this compound’s in vivo toxicity profiles in published literature?
Design subchronic toxicity studies in rodents (OECD 407 guidelines) with histopathological and hematological endpoints. Publish findings in open-access formats to encourage data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
